An In-depth Technical Guide to the Core Properties of Sodium Methacrylate for Research Applications
An In-depth Technical Guide to the Core Properties of Sodium Methacrylate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of sodium methacrylate (B99206), a versatile monomer with significant applications in biomedical research, particularly in the fields of drug delivery and tissue engineering. This document details its chemical and physical characteristics, outlines key experimental protocols, and explores its interactions with biological systems.
Core Properties of Sodium Methacrylate
Sodium methacrylate (NaMA), the sodium salt of methacrylic acid, is a white to off-white, water-soluble powder.[1] Its primary utility in research stems from its vinyl group, which readily undergoes free-radical polymerization to form a wide range of functional polymers and hydrogels.[1]
Physicochemical and Identification Properties
A summary of the key identifying and physical properties of sodium methacrylate is presented in Table 1.
| Property | Value | References |
| Chemical Name | Sodium 2-methylprop-2-enoate | [1] |
| Synonyms | Methacrylic acid sodium salt | [2] |
| CAS Number | 5536-61-8 | [1] |
| Molecular Formula | C₄H₅NaO₂ | [1] |
| Molecular Weight | 108.07 g/mol | [3] |
| Appearance | White to off-white powder/crystal | [1][4] |
| Solubility | Soluble in water | [1][4][5][6] |
| Melting Point | 300 °C (literature) | [3][5] |
| Purity | ≥ 97-99% | [3][5][6] |
| InChI Key | PBCKVROHSSNSDY-UHFFFAOYSA-N | [1] |
Safety and Handling
Sodium methacrylate is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Direct contact should be avoided, and any skin contact should be rinsed immediately with plenty of water.[6] It should be stored in a cool, dry place, protected from light, and in a sealed container under an inert atmosphere.[4][6]
Key Research Applications
The ability of sodium methacrylate to polymerize into biocompatible poly(sodium methacrylate) (PNaMA) makes it a valuable component in various biomedical applications.[1]
-
Hydrogel Formation: PNaMA is a key component in the development of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[1] These hydrogels can be designed to be "smart" or stimuli-responsive, changing their properties in response to environmental cues like pH and temperature, making them ideal for controlled drug release systems.[1]
-
Drug Delivery: The ionic nature of sodium methacrylate enhances the hydrophilicity of copolymers, making them suitable for drug adsorption and pH-responsive drug delivery.[1] For instance, higher drug release can be achieved in intestinal versus gastric conditions.[1]
-
Tissue Engineering: Incorporation of sodium methacrylate into hydrogel scaffolds, such as those based on alginate, can significantly improve mechanical strength and cell adhesion, promoting their use in tissue engineering applications like bone regeneration.[1]
-
Bone Cements: Sodium methacrylate is used in the formulation of poly(methyl methacrylate) (PMMA) bone cements to enhance their mechanical properties and biocompatibility.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving sodium methacrylate.
Synthesis of Sodium Methacrylate
Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide (B78521).[1]
Materials:
-
Methacrylic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetone (optional, for precipitation)
Procedure:
-
Prepare a solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to methacrylic acid under continuous stirring. This reaction is exothermic, and the temperature should be controlled.
-
After the reaction is complete, the resulting aqueous solution of sodium methacrylate can be used directly, or the product can be precipitated by adding a solvent like acetone.[7]
-
The precipitated sodium methacrylate can be collected by filtration and dried in an oven at 55-60°C to yield a white powder.[7]
Free-Radical Polymerization of Sodium Methacrylate
Poly(sodium methacrylate) can be synthesized via aqueous free-radical polymerization.
Materials:
-
Sodium methacrylate (monomer)
-
2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) or other suitable water-soluble initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolve the desired amount of sodium methacrylate and initiator in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere to initiate polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target molecular weight and conversion.
-
The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the solid polymer.
Preparation of a Poly(sodium methacrylate) Hydrogel
Materials:
-
Sodium methacrylate (monomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve sodium methacrylate and MBA in deionized water in a reaction vessel.
-
Purge the solution with nitrogen for 30 minutes.
-
Add the APS solution to the monomer mixture and mix thoroughly.
-
Add TEMED to the solution to accelerate the polymerization process.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
The resulting hydrogel can be washed with deionized water to remove any unreacted components.
Determination of Swelling Ratio of a Hydrogel
The swelling behavior of a hydrogel is a critical parameter for its application in drug delivery.
Materials:
-
Dried hydrogel sample
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical balance
Procedure:
-
Weigh a dried hydrogel sample (Wd).[3]
-
Immerse the dried hydrogel in the buffer solution at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the swollen hydrogel from the solution, gently blot the surface with a filter paper to remove excess water, and weigh it (Ws).[3]
-
Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[8]
In Vitro Drug Release Study
This protocol outlines a general procedure for studying the release of a model drug from a sodium methacrylate-based hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
USP Apparatus 2 (Paddle Apparatus) or a similar dissolution testing station[9][10][11]
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into the dissolution vessel containing a specified volume of the release medium, maintained at 37°C.
-
Stir the medium at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Biocompatibility and Cellular Interactions
The biocompatibility of sodium methacrylate-based materials is a critical consideration for their use in biomedical applications. Biocompatibility is typically assessed according to the guidelines of the International Organization for Standardization (ISO) 10993.
Biocompatibility Testing Protocols
4.1.1. In Vitro Cytotoxicity (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth.
Methodology (Extract Test):
-
Prepare an extract of the sodium methacrylate hydrogel by incubating it in a cell culture medium (e.g., DMEM with 10% FBS) for a specified period (e.g., 24 hours at 37°C).[2][12]
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until they reach near-confluence.[2]
-
Replace the culture medium with various concentrations of the hydrogel extract.[2][12]
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a quantitative assay such as the MTT assay, which measures the metabolic activity of the cells.[2]
-
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[13]
4.1.2. Skin Sensitization (ISO 10993-10)
This test assesses the potential of a material to cause an allergic skin reaction. The Guinea Pig Maximization Test (GPMT) is a common method.[14]
Methodology (GPMT):
-
Induction Phase: A group of guinea pigs is initially exposed to an extract of the sodium methacrylate hydrogel via intradermal injection, with and without an adjuvant to enhance the immune response. This is followed by a topical application of the extract to the same area.[14][15]
-
Challenge Phase: After a rest period of about two weeks, the animals are challenged with a topical application of the hydrogel extract on a naive area of skin.[14]
-
Evaluation: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The severity of the reactions is scored and compared to a control group that was not exposed to the hydrogel extract during the induction phase.[15]
4.1.3. Hemocompatibility (ISO 10993-4)
This set of tests evaluates the effects of a blood-contacting material on blood components.
Methodology (In Vitro Hemolysis):
-
Prepare an extract of the sodium methacrylate hydrogel in a physiological solution (e.g., saline).
-
Incubate the extract with a diluted suspension of red blood cells (e.g., from rabbit or human blood) for a specified time at 37°C.[16]
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed red blood cells.[16]
-
Compare the results to positive (water) and negative (saline) controls to determine the percentage of hemolysis.[16]
Cellular Uptake and Signaling Pathways
The interaction of sodium methacrylate-based nanoparticles with cells is crucial for applications like targeted drug delivery. The primary mechanism of nanoparticle uptake is endocytosis.
Experimental Workflow for Nanoparticle Uptake Study:
Caption: Workflow for quantifying cellular uptake of nanoparticles.
While direct signaling pathways initiated by sodium methacrylate are not well-defined, the interaction of biomaterials with cells can trigger various cellular responses. For instance, copolymers containing methacrylic acid have been shown to modulate the Sonic Hedgehog (Shh) signaling pathway, which is involved in tissue regeneration.
Generalized Biomaterial-Cell Interaction Signaling:
References
- 1. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 6. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 8. biomaterials.pl [biomaterials.pl]
- 9. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Hydrodynamic investigation of USP dissolution test apparatus II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An electro-responsive hydrogel for intravascular applications: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. mddionline.com [mddionline.com]
- 15. theraindx.com [theraindx.com]
- 16. researchgate.net [researchgate.net]
